2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
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Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxy group could undergo demethylation under acidic conditions, while the thiadiazole ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodynamic Therapy Applications
Compounds containing 1,3,4-thiadiazole cores, similar to the structure of interest, have been evaluated for their potential in photodynamic therapy (PDT). For example, zinc phthalocyanines substituted with 1,3,4-thiadiazole derivatives have shown significant promise due to their high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
Another area of interest is the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives. These compounds have been synthesized and tested for their ability to inhibit the growth of various bacterial and fungal strains. For instance, a study on new pyridine derivatives containing 1,3,4-thiadiazole motifs demonstrated considerable antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-27-18-9-7-16(8-10-18)15-20-22-23-21(28-20)17-11-13-24(14-12-17)29(25,26)19-5-3-2-4-6-19/h2-10,17H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFRLXYDGHCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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